molecular formula C9H16N2O B13811086 1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one

1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B13811086
M. Wt: 168.24 g/mol
InChI Key: HSBGTIXXXZBKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Propionyl-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the class of diazabicyclo compounds This compound is characterized by its unique structure, which includes a propionyl group attached to a diazabicyclo[321]octane scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Propionyl-3,8-diazabicyclo[3.2.1]octane typically involves the cycloaddition of azomethine ylides derived from pyrazinones with acrylate derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate yields 3,8-diazabicyclo[3.2.1]octane in 51-73% yield . This reaction is carried out under mild conditions and can be optimized to improve yields and selectivity.

Industrial Production Methods

Industrial production methods for 8-Propionyl-3,8-diazabicyclo[3.2.1]octane are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-Propionyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The propionyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

8-Propionyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Propionyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Propionyl-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of the propionyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and binding affinity, making it a valuable tool in various research applications.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C9H16N2O/c1-2-9(12)11-7-3-4-8(11)6-10-5-7/h7-8,10H,2-6H2,1H3

InChI Key

HSBGTIXXXZBKLK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.